4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine
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Overview
Description
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine is a complex organic compound that features a pyridine ring substituted with a pyrimidine ring and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine typically involves the following steps:
Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the use of a palladium catalyst to facilitate the reaction between an aryl halide and bis(pinacolato)diboron.
Coupling Reaction: The pyridine ring is then coupled with the pyrimidine ring using a Suzuki-Miyaura coupling reaction. This reaction also employs a palladium catalyst and typically occurs in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine or pyrimidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Scientific Research Applications
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for versatile modifications, making it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the design of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The pyridine and pyrimidine rings contribute to the compound’s ability to interact with various biological pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar dioxaborolane group but is attached to an aniline ring instead of a pyridine-pyrimidine system.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has the dioxaborolane group attached to a pyridine ring, similar to the target compound but without the pyrimidine substitution.
Uniqueness
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine is unique due to its dual-ring system, which provides enhanced reactivity and versatility. The presence of both pyridine and pyrimidine rings allows for a broader range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H18BN3O2 |
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Molecular Weight |
283.14 g/mol |
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine |
InChI |
InChI=1S/C15H18BN3O2/c1-14(2)15(3,4)21-16(20-14)12-7-11(8-18-9-12)13-5-6-17-10-19-13/h5-10H,1-4H3 |
InChI Key |
SBNYLSDJCRNHER-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=NC=NC=C3 |
Origin of Product |
United States |
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